molecular formula C11H13ClN2S B12911380 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine CAS No. 83748-17-8

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine

Katalognummer: B12911380
CAS-Nummer: 83748-17-8
Molekulargewicht: 240.75 g/mol
InChI-Schlüssel: POPLEOYFKTYIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.

Vorbereitungsmethoden

The synthesis of 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine typically involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Wissenschaftliche Forschungsanwendungen

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

83748-17-8

Molekularformel

C11H13ClN2S

Molekulargewicht

240.75 g/mol

IUPAC-Name

2-[(5-chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H13ClN2S/c1-7-11(15-5-4-13)9-6-8(12)2-3-10(9)14-7/h2-3,6,14H,4-5,13H2,1H3

InChI-Schlüssel

POPLEOYFKTYIMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)SCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.